5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of chlorine, fluorine, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-fluorobenzohydrazide with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution products: Depending on the nucleophile, products can include azides, amines, or thioethers.
Oxidation products: Oxidized derivatives with additional functional groups.
Reduction products: Reduced forms with altered oxidation states.
Scientific Research Applications
5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials science: Used in the development of advanced materials with specific electronic or optical properties.
Biological studies: Employed as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole: Contains a methyl group instead of chloromethyl, affecting its chemical properties.
Uniqueness
5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O/c10-4-7-13-9(15-14-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJUVYHNDLTKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=NO2)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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